gamma-Decalactone
Overview
Description
Gamma-Decalactone (γ-Decalactone) is a lactone and aroma compound with the chemical formula C10H18O2 . It has an intense peach flavor and is naturally present in many fruits and fermentations . It is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
Synthesis Analysis
The production of gamma-Decalactone (GDL) by Yarrowia lipolytica is mainly based on the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The fatty acid desaturase FaFAD1 was identified as the gene underlying the locus that controls γ-decalactone production in ripening fruit . The level of expression of FaFAH1, with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of γ-decalactone .
Molecular Structure Analysis
The molecular formula of gamma-Decalactone is C10H18O2 . Its average mass is 170.249 Da and its monoisotopic mass is 170.130676 Da .
Chemical Reactions Analysis
The production of gamma-Decalactone is based on peroxisomal β-oxidation . This pathway is the classical biochemical route involved in fatty acids degradation . It acts on an acyl-CoA molecule and consists in a four-step reaction sequence, yielding an acyl-CoA, which has two carbons less and an acetyl-CoA .
Physical And Chemical Properties Analysis
Gamma-Decalactone is a clear colorless to pale yellow liquid . It has a boiling point of 281°C . Its density is 0.948 g/mL at 25°C . It is slightly soluble in water .
Scientific Research Applications
Biotechnological Synthesis
Gamma-Decalactone (GDL) is synthesized by the yeast Yarrowia lipolytica, mainly based on the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The synthesis efficiency is influenced by various factors such as substrate concentration, medium mixing intensity, and pH .
Food Flavoring
Gamma-Decalactone is a key volatile aroma compound found in peaches, strawberries, and apricots . Due to its distinct peach-like odor, it is used as a flavoring agent in the food industry .
Fragrance Production
The global Food Flavors market, which includes gamma-Decalactone, was valued at USD 13.31 billion in 2018 and is expected to reach USD 19.72 billion by 2026 . The compound is gaining importance in the production of fragrances through de novo synthesis with the use of microorganisms or biotransformations .
Genetic Mapping
In strawberry fruit, the fatty acid desaturase FaFAD1 gene controls γ-decalactone production in ripening fruit . The level of expression of FaFAH1, with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of γ-decalactone .
Microencapsulation
Gamma-Decalactone has been microencapsulated using an emulsion consisting of rapeseed oil, maltodextrin, and gum Arabic . This method is used to preserve the scent of peach, which is used as a food additive .
Pheromone Research
Gamma-Decalactone has been found to attract females of the congener O. scabra and the click beetle Elater abruptus Say, suggesting that this compound may have widespread kairomonal activity .
Mechanism of Action
Target of Action
Gamma-Decalactone (γ-Decalactone) is a lactone and aroma compound with the chemical formula C10H18O2 . It primarily targets the fatty acid desaturase FaFAD1 , a gene specifically expressed in ripe fruits . This gene controls γ-decalactone production in ripening fruit .
Mode of Action
The interaction of γ-Decalactone with its target, FaFAD1, is crucial for its biosynthesis. The expression of FaFAD1 fully correlates with the presence of γ-decalactone . Additionally, the level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of γ-decalactone . This suggests that the product of this gene also has a regulatory role in the biosynthetic pathway of lactones .
Biochemical Pathways
The biosynthesis of γ-Decalactone in fruits proceeds through the hydration of unsaturated fatty acids . In this proposed model, the enzyme FaFAD1 catalyzes the conversion of oleic acid (18:1) to linoleic acid (18:2) by introducing a double bond at the Δ12 . This process is part of the larger volatile organic compound (VOC) biosynthesis pathway, which is essential for the genetic improvement of fruit flavor .
Result of Action
The result of γ-Decalactone’s action is the production of a compound with an intense peach flavor, naturally present in many fruits and fermentations . It is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
Action Environment
The production of γ-Decalactone is influenced by several environmental factors. For instance, the efficiency of lactone synthesis is determined by the growth rate of microorganisms, which can be affected by substrate concentration, medium mixing intensity, and pH . Optimal lactone biosynthesis occurs at a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration at the level of 75 g/L .
Safety and Hazards
Future Directions
The production of gamma-Decalactone is gaining importance in the production of fragrances due to the growing sensitivity of society to ecological problems and the growing trend in the field of a healthy lifestyle . Research is being conducted to improve the technological aspects of GDL biosynthesis in batch culture . The use of high pressure during homogenization results in better fragmentation and homogenization of the emulsion . Drying at a higher inlet air temperature contributes to a more efficient microencapsulation process .
properties
IUPAC Name |
5-hexyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYFLINQYPWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022109 | |
Record name | gamma-Decanolactone | |
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Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
114.00 to 116.00 °C. @ 0.50 mm Hg | |
Record name | xi-5-Hexyldihydro-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.950-0.955 | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00512 [mmHg] | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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Product Name |
gamma-Decalactone | |
CAS RN |
706-14-9, 2825-92-5 | |
Record name | γ-Decalactone | |
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Record name | Decan-4-olide | |
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Record name | 4-Decanolide | |
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Record name | 4-Decanolide | |
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Record name | .GAMMA.-DECALACTONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary method for producing natural gamma-decalactone?
A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]
Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into gamma-decalactone?
A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]
Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?
A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]
Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?
A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]
Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?
A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]
Q6: Can the efficiency of GDL production be improved?
A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]
Q7: How does the accumulation of GDL affect the producing yeast cells?
A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []
Q8: What is the molecular formula and weight of gamma-decalactone?
A8: Gamma-decalactone has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.
Q9: What are the key spectroscopic characteristics of gamma-decalactone?
A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]
Q10: Can the origin of gamma-decalactone be determined analytically?
A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []
Q11: What are the primary applications of gamma-decalactone?
A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]
Q12: Are there any challenges associated with incorporating gamma-decalactone into products?
A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []
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